molecular formula C6H6F3N5O B6611257 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1481965-39-2

7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B6611257
CAS RN: 1481965-39-2
M. Wt: 221.14 g/mol
InChI Key: HPLUAAVIJHAQQZ-UHFFFAOYSA-N
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Description

7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a useful research chemical compound . It is an impurity present in sitagliptin, a dipeptidyl-peptidase inhibitor (DPP-4 inhibitor) used for the therapy of type 2 diabetes .


Synthesis Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of this compound in the sitagliptin phosphate monohydrate active pharmaceutical ingredient .


Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using a Kromasil-100, with a C18 column (100 mm × 4.6 mm with a particle size of 3.5 µm) at an oven temperature of approximately 40 °C .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using a highly sensitive and reproducible ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using a highly sensitive and reproducible UHPLC-MS/MS method .

Safety and Hazards

This compound is a potential genotoxic impurity . Therefore, the content of this nitroso impurity must be controlled by using suitable techniques, especially in long-term treatments such as in the case of sitagliptin, an anti-diabetic medication .

Future Directions

Future research could focus on developing more sensitive and accurate methods for the detection and quantification of this impurity in drug substances and drug products . This would help ensure the safety and efficacy of these products.

properties

IUPAC Name

7-nitroso-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N5O/c7-6(8,9)5-11-10-4-3-13(12-15)1-2-14(4)5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLUAAVIJHAQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

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